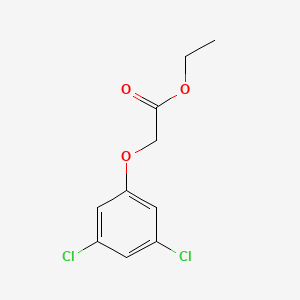

Ethyl 2-(3,5-dichlorophenoxy)acetate

Description

The exact mass of the compound this compound is 248.0006996 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,5-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTHTJOETFCNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655994 | |

| Record name | Ethyl (3,5-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119024-29-2 | |

| Record name | Ethyl (3,5-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate in Organic Solvents versus Water

Introduction: The Critical Role of Solubility in Drug Development

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful therapeutic design. Solubility dictates a molecule's behavior in various biological and synthetic environments, influencing everything from bioavailability and dosage formulation to its performance in screening assays. Poor solubility can be a significant hurdle, leading to unreliable experimental results and challenges in creating effective drug delivery systems.[1] This guide provides a comprehensive technical overview of the solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a compound commonly known as a Hantzsch ester, contrasting its behavior in organic solvents with its aqueous solubility.[2][3]

This particular molecule and its derivatives are of significant interest in medicinal chemistry, often serving as analogs for calcium channel blockers and other therapeutic agents.[4] A thorough grasp of its solubility profile is therefore not merely academic but a practical necessity for its application in research and development.

Physicochemical Properties of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Before delving into its solubility, it is essential to understand the fundamental physicochemical properties of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, which are summarized in the table below. These properties provide the basis for its solubility characteristics.

| Property | Value | Source |

| Chemical Name | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | [2][5] |

| Synonyms | Hantzsch ester, Diludine, Etidin, Diethone | [2][5] |

| Molecular Formula | C₁₃H₁₉NO₄ | [2][5] |

| Molecular Weight | 253.29 g/mol | [2][5] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 178-183 °C | |

| Structure | ||

Solubility Profile: A Comparative Analysis

The solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate exhibits a stark contrast between organic solvents and water. Generally, it is readily soluble in most organic solvents while being poorly soluble in aqueous solutions.[6]

Qualitative Solubility Observations

Numerous sources confirm that Hantzsch esters are soluble in a variety of common organic solvents.[6][7] These include:

-

Alcohols (e.g., ethanol, methanol)

-

Chlorinated solvents (e.g., chloroform, dichloromethane)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Esters (e.g., ethyl acetate)

-

Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide, acetonitrile)

-

Aromatic hydrocarbons (e.g., toluene, benzene)

Conversely, its solubility in water is exceedingly low. This is a critical factor for consideration in pharmaceutical formulations, where aqueous solubility is often a prerequisite for oral bioavailability.

Quantitative Solubility Data (of a Structural Analog)

While precise, publicly available quantitative solubility data for Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is limited, data for the closely related structural analog, Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC), offers a valuable point of reference. The addition of a methyl group at the 4-position is not expected to drastically alter the solubility profile in a qualitative sense, making this data a useful estimation for formulation and experimental design.

| Solvent | Abbreviation | Solubility of DDC (mg/mL) |

| Dimethylformamide | DMF | 30 |

| Dimethyl Sulfoxide | DMSO | 20 |

| Ethanol | EtOH | 20 |

| DMF:PBS (pH 7.2) (1:7) | - | 0.125 |

Source: Cayman Chemical[1]

This data quantitatively underscores the high solubility in organic solvents like DMF, DMSO, and ethanol, and the significantly reduced solubility in a predominantly aqueous buffer solution (PBS).

The Theoretical Underpinnings of Differential Solubility

The principle of "like dissolves like" is the fundamental concept governing the observed solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Polarity and Intermolecular Forces:

-

Water: Water is a highly polar solvent characterized by strong hydrogen bonding between its molecules. For a substance to dissolve in water, it must be able to overcome these strong intermolecular forces and form favorable interactions with water molecules.

-

Organic Solvents: Organic solvents exhibit a wide range of polarities, from polar aprotic (like DMSO and DMF) and polar protic (like ethanol) to nonpolar (like toluene and hexane).

-

Hantzsch Ester: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is a relatively nonpolar molecule. While it possesses polar ester functional groups (C=O and C-O bonds) and a secondary amine (N-H), the overall molecule is dominated by its larger, nonpolar carbon framework. The ester groups can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. However, the molecule's ability to form extensive hydrogen bonding networks is limited compared to its size.

Solubility in Water: The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker interactions between the Hantzsch ester and water. The large, nonpolar surface area of the molecule is hydrophobic, leading to its poor aqueous solubility.

Solubility in Organic Solvents: In less polar organic solvents, the intermolecular forces (van der Waals forces, dipole-dipole interactions) are weaker than the hydrogen bonds in water. The Hantzsch ester can more readily interact with these solvent molecules, leading to dissolution. In polar aprotic solvents like DMSO, the strong dipole-dipole interactions between the solvent and the polar ester groups of the solute promote solubility. In polar protic solvents like ethanol, some hydrogen bonding between the solvent and the solute can occur, further enhancing solubility.

Caption: Intermolecular interactions governing solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically determine the solubility of a compound like Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, the shake-flask method is a reliable and widely recognized technique.[8] This method is described in the OECD Test Guideline 105 for determining water solubility.

Objective: To determine the saturation concentration of the Hantzsch ester in a given solvent at a specific temperature.

Materials:

-

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (pure solid)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Flasks with stoppers or screw caps

-

Thermostatic shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of the solid Hantzsch ester to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the flask and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge a portion of the mixture or filter it through a syringe filter that does not adsorb the compound. This step must be performed at the same constant temperature to prevent changes in solubility.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

-

Analyze the concentration of the Hantzsch ester in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

-

Calculation: Calculate the solubility from the measured concentration in the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Implications for Research

The pronounced difference in solubility of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate between organic solvents and water is a direct consequence of its molecular structure and polarity. Its favorable solubility in a wide range of organic solvents makes it amenable to various organic reactions and purifications, such as recrystallization from ethanol or flash chromatography using mixtures of petroleum ether and ethyl acetate.[7]

However, its poor aqueous solubility presents a significant challenge for its use in biological and pharmaceutical applications. For in vitro biological assays, stock solutions are typically prepared in a polar aprotic solvent like DMSO, which is then diluted into aqueous media. Care must be taken to avoid precipitation of the compound at the final concentration. For in vivo applications, formulation strategies such as the use of co-solvents, surfactants, or advanced drug delivery systems may be necessary to enhance its bioavailability.

References

-

Chemistry Stack Exchange. (2021). Solubility of Hantzsch ester? Retrieved from [Link]

-

Wikipedia. (2023). Hantzsch ester. Retrieved from [Link]

-

PubChem. (n.d.). Hantzsch ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Hantzsch ester - Wikipedia [en.wikipedia.org]

- 3. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Hantzsch ester | C13H19NO4 | CID 70849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hantzsch ester - Enamine [enamine.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. GSRS [precision.fda.gov]

Technical Guide: 3,5-Substituted Phenoxyacetic Acid Derivatives in Drug Discovery

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 3,5-substituted phenoxyacetic acid derivatives represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While historically rooted in agrochemistry (as auxin mimics), this scaffold has evolved into a cornerstone for metabolic therapeutics.

Its primary pharmaceutical value lies in nuclear receptor modulation , specifically as Thyroid Hormone Receptor (TR) agonists and Peroxisome Proliferator-Activated Receptor (PPAR) modulators . The 3,5-substitution pattern is not merely decorative; it is a critical structural determinant that mimics the steric and electronic properties of the di-iodine motif found in endogenous thyroid hormones (

Structural Biology & SAR: The "Thyromimetic" Core

The most significant application of this scaffold is the development of Sobetirome (GC-1) and its analogs. To understand the design logic, one must analyze the Structure-Activity Relationship (SAR) relative to Triiodothyronine (

The Bioisosteric Rationale

Endogenous

-

The Challenge: Iodine-rich molecules often suffer from poor oral bioavailability and rapid deiodination in vivo.

-

The Solution: Replacing the inner ring iodines with methyl or isopropyl groups at the 3,5-positions of a phenoxyacetic acid core retains the necessary steric bulk to fill the receptor's hydrophobic pocket but significantly improves metabolic stability.

The Selectivity Switch (TR vs. TR )

The "Holy Grail" of thyromimetics is achieving TR

-

TR

Activation: Causes tachycardia and muscle wasting (undesirable). -

TR

Activation: Lowers LDL cholesterol, stimulates reverse cholesterol transport, and reduces hepatic triglycerides (desirable).[1]

Key Insight: The 3,5-substituted phenoxyacetic acid scaffold (specifically in Sobetirome) utilizes a methylene bridge (

Data Summary: Substituent Effects

The following table summarizes the impact of 3,5-substituents on receptor affinity.

| Substituent (3,5-pos) | Steric Bulk ( | Lipophilicity ( | TR | Metabolic Stability |

| -I, -I (Endogenous) | High | High | ++++ | Low (Deiodination) |

| -Me, -Me (Sobetirome) | Moderate | Moderate | +++ | High |

| -Cl, -Cl | Moderate | High | +++ | High |

| -H, -H | Low | Low | + | High |

| -tBu, -tBu | Very High | Very High | - (Steric Clash) | High |

Synthetic Methodologies

The synthesis of these derivatives generally relies on the Williamson Ether Synthesis , a nucleophilic substitution reaction.[2][3] However, for pharmaceutical-grade purity, standard protocols must be optimized to prevent side reactions (e.g., ester hydrolysis or polymerization).

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage.

-

Synthon A: 3,5-Substituted Phenol (Nucleophile).

-

Synthon B:

-Haloacetic acid derivative (Electrophile).

Visualization: Synthetic Workflow

The following diagram outlines the optimized synthetic pathway for a generic 3,5-substituted phenoxyacetic acid derivative.

Caption: Optimized Williamson Ether Synthesis pathway for 3,5-substituted phenoxyacetic acids.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethylphenoxyacetic Acid

This protocol is designed for high yield and purity, utilizing ethyl bromoacetate to allow for easier purification of the intermediate ester before final hydrolysis.

Reagents:

-

3,5-Dimethylphenol (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Acetone (HPLC grade, dried over molecular sieves)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in anhydrous acetone (150 mL). Add anhydrous

(27.6 g, 200 mmol).-

Causality: The use of a weak base like carbonate in a polar aprotic solvent (acetone) favors the formation of the phenoxide ion without promoting elimination side reactions common with stronger bases like NaOH.

-

-

Alkylation: Add ethyl bromoacetate (13.3 mL, 120 mmol) dropwise over 20 minutes.

-

Causality: Slow addition prevents localized high concentrations of the electrophile, reducing the risk of di-alkylation or exotherms.

-

-

Reflux: Heat the mixture to a gentle reflux (

) for 6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). -

Workup (Intermediate): Cool to room temperature. Filter off the inorganic salts (

, excess -

Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and Water (100 mL). Add Lithium Hydroxide (

, 3.0 eq). Stir at room temperature for 2 hours.-

Causality:

is preferred over

-

-

Isolation: Evaporate THF. Acidify the remaining aqueous phase to pH 2 using 1M HCl. The product will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol/Water.

Protocol B: TR Competitive Binding Assay

To validate the biological activity of the synthesized derivative.

Reagents:

-

Recombinant Human TR

Ligand Binding Domain (LBD). -

Radioligand:

-Triiodothyronine ( -

Separation: Sephadex G-25 columns.

Methodology:

-

Incubation: Mix 0.5 nM

with recombinant TR-

Causality: DTT is essential to maintain the receptor's cysteine residues in a reduced state, preserving the integrity of the ligand-binding pocket.

-

-

Competition: Add the test compound (3,5-substituted derivative) at increasing concentrations (

M to-

Causality: Equilibrium binding requires extended time at low temperatures to prevent receptor degradation.

-

-

Separation: Load mixture onto Sephadex G-25 columns to separate bound from free ligand.

-

Quantification: Count radioactivity of the bound fraction using a gamma counter.

-

Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

.

Mechanism of Action: The Selectivity Pathway

The following diagram illustrates how Sobetirome (a 3,5-substituted derivative) achieves its therapeutic effect compared to endogenous T3.

Caption: Mechanism of Action for TR-Beta selective 3,5-substituted phenoxyacetic acids.

References

-

Scanlan, T. S., et al. (1998). "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Nature Medicine. (Context: Discovery of GC-1/Sobetirome).[4]

-

Placzek, A. T., & Scanlan, T. S. (2015). "Sobetirome: A Selective Thyromimetic for the Treatment of Dyslipidemia."[4] Recent Patents on Cardiovascular Drug Discovery. (Context: Clinical application and lipid lowering mechanism).

- Bleicher, K. H., et al. (2003). "Hit and Lead Generation: Beyond High-Throughput Screening." Nature Reviews Drug Discovery. (Context: Privileged structures in chemistry).

-

Villicev, C. M., et al. (2007). "Thyroid hormone receptor antagonists: from physiological tools to therapeutic agents." Pharmacology & Therapeutics. (Context: Receptor binding assays and antagonist design).

-

Williamson, A. W. (1850).[2][5] "Theory of Aetherification." Journal of the Chemical Society. (Context: Historical basis of the synthetic method).

Sources

- 1. Sobetirome (GC1; QRX431) | thyroid hormone receptor-beta (TRβ) agonist | CAS 211110-63-3 | Buy Sobetirome (GC-1; QRX-431) from Supplier InvivoChem [invivochem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. researchgate.net [researchgate.net]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

Methodological & Application

Application Note: Synthesis of Arylpiperazine AR Antagonists with 3,5-Dichlorophenoxy Linkers

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of next-generation Androgen Receptor (AR) antagonists. It details the synthesis of arylpiperazine derivatives incorporating a 3,5-dichlorophenoxy moiety—a pharmacophore critical for metabolic stability and hydrophobic interactions within the AR Ligand Binding Domain (LBD).

Introduction & Rationale

The emergence of Castration-Resistant Prostate Cancer (CRPC) necessitates the development of novel AR antagonists that bypass the resistance mechanisms affecting current standards like Enzalutamide and Bicalutamide. Arylpiperazine scaffolds have gained prominence due to their ability to disrupt AR signaling via distinct structural mechanisms.

The inclusion of a 3,5-dichlorophenoxy linker serves two critical medicinal chemistry functions:

-

Metabolic Stability: The 3,5-dichloro substitution pattern on the phenoxy ring blocks the most reactive sites for CYP450-mediated oxidation, significantly extending the compound's half-life (

). -

Hydrophobic Anchoring: This moiety is designed to occupy the hydrophobic sub-pocket of the AR-LBD (Ligand Binding Domain), potentially inducing a conformational change that prevents co-activator recruitment (e.g., preventing the "lid" of the LBD from closing).

Retrosynthetic Strategy

The synthesis is designed as a convergent 3-stage protocol . This approach minimizes the risk of late-stage side reactions and allows for the modular variation of the piperazine head-group or the phenolic tail if SAR (Structure-Activity Relationship) exploration is required.

Synthetic Logic Flowchart

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linker.

Detailed Experimental Protocols

Phase 1: Scaffold Assembly (N-Alkylation)

Objective: Attach the arylpiperazine core to the benzyl linker while preserving the alcohol handle.

Reagents:

-

1-(Diphenylmethyl)piperazine (or specific arylpiperazine of interest) [1.0 equiv]

-

2-(4-(bromomethyl)phenyl)ethanol [1.1 equiv]

-

Potassium Carbonate (

) [3.0 equiv] -

Solvent: Acetonitrile (Anhydrous)

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(diphenylmethyl)piperazine (5.0 mmol) in 50 mL of anhydrous acetonitrile.

-

Addition: Add finely ground anhydrous

(15.0 mmol). Stir for 10 minutes at room temperature. -

Alkylation: Add 2-(4-(bromomethyl)phenyl)ethanol (5.5 mmol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to 85°C (Reflux) for 12 hours. Monitor via TLC (System: DCM/MeOH 10:1). The benzyl bromide starting material (

) should disappear, and a polar product spot ( -

Workup: Cool to room temperature. Filter off the inorganic solids through a Celite pad. Concentrate the filtrate in vacuo.

-

Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Yield Expectation: 70–85% Critical Checkpoint: Ensure the alcohol group remains unreacted. The benzyl bromide is significantly more reactive than the primary alcohol under these conditions.

Phase 2: Linker Activation (Tosylation)

Objective: Convert the primary alcohol into a reactive tosylate leaving group.

Reagents:

-

Intermediate from Phase 1 [1.0 equiv]

-

p-Toluenesulfonyl chloride (TsCl) [1.5 equiv]

-

Triethylamine (

) [3.0 equiv] -

DMAP (4-Dimethylaminopyridine) [0.1 equiv, Catalyst]

-

Solvent: Dichloromethane (DCM)

Protocol:

-

Setup: Dissolve the Phase 1 intermediate (4.0 mmol) in 40 mL of dry DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Add

(12.0 mmol) and DMAP (0.4 mmol). -

Activation: Slowly add TsCl (6.0 mmol) portion-wise to maintain the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Rapid filtration through a short silica plug (eluting with DCM) is recommended to remove residual TsCl and DMAP.

Stability Note: The tosylate intermediate is moderately unstable. Store at -20°C if not using immediately.

Phase 3: Ligand Coupling (Etherification)

Objective: Install the 3,5-dichlorophenoxy moiety via

Reagents:

-

Phase 2 Tosylate [1.0 equiv]

-

3,5-Dichlorophenol [1.5 equiv][1]

-

Potassium Carbonate (

) [6.0 equiv][2][3] -

Solvent: Acetonitrile (

)[3]

Protocol:

-

Setup: In a reaction vial, combine 3,5-dichlorophenol (1.5 mmol) and

(6.0 mmol) in 15 mL of -

Coupling: Add the Phase 2 Tosylate (1.0 mmol) dissolved in a minimal amount of

. -

Reaction: Heat to 85°C for 12–16 hours.

-

Expert Insight: The high equivalent of base (6.0 eq) is crucial here. It drives the reaction to completion and prevents the formation of competitive elimination byproducts (styrene derivatives) by buffering the system.

-

-

Workup: Cool to room temperature. Filter solids.[2] Concentrate filtrate.[2][3][4]

-

Final Purification: Purify via flash chromatography (Hexanes:Ethyl Acetate, gradient 10:1 to 3:1).

-

Crystallization: Many derivatives in this class crystallize from Ethyl Acetate/Hexanes. This is preferred over chromatography for biological purity requirements (>98%).

-

Data Validation (Example for Compound 11):

-

1H NMR (CDCl3): Look for the characteristic triplet of the ether

at

Biological Validation Assays

To confirm the synthesized compound acts as an AR antagonist, the following assays are mandatory.

A. Luciferase Reporter Gene Assay[5]

-

Cell Line: LNCaP or PC-3 cells transfected with an AR-responsive luciferase plasmid (e.g., MMTV-Luc).

-

Protocol: Treat cells with 0.1 nM DHT (Dihydrotestosterone) to induce AR activity. Co-treat with the synthesized compound (0.1

M – 10 -

Readout: A reduction in luminescence compared to the DHT-only control indicates antagonism.

B. Competitive Binding Assay (Fluorescence Polarization)

-

Reagent: Recombinant AR-LBD and a fluorescent androgen tracer (e.g., PolarScreen™ AR Competitor Assay).

-

Logic: The compound must displace the tracer from the AR-LBD.

-

Success Metric:

is generally required for lead candidates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 3 | Incomplete Phenoxide formation | Increase time of pre-stirring phenol with |

| Elimination Byproduct | High Temperature / Basic conditions | Reduce temperature to 60°C and extend reaction time to 24h. |

| Impurity in NMR | Residual TsCl or Hydrolysis | Perform a bicarbonate wash during workup; ensure silica column is neutralized. |

References

-

Frontiers in Chemistry (2025). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists.[5] (Detailed synthesis of Compound 11 and derivatives).

-

Journal of Medicinal Chemistry. Design and Synthesis of Androgen Receptor Antagonists. (General SAR for arylpiperazines).[2]

-

BenchChem Protocols. Synthesis of 3,5-Dichlorophenol derivatives and etherification conditions.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Application of 3,5-D derivatives in controlling potato common scab (Streptomyces scabies)

Part 1: Executive Summary & Technical Rationale

Common Scab (CS) , caused primarily by Streptomyces scabies, remains a recalcitrant pathology in potato production, characterized by corky lesions that degrade tuber marketability.[1][2] Traditional control methods (soil acidification, fumigation) are often inconsistent or environmentally deleterious.

This Application Note details the protocol for using 3,5-Dichlorophenoxyacetic acid (3,5-D) and its polychlorinated derivatives as a host-mediated resistance inducer . Unlike direct antibiotics, 3,5-D functions as a "chemical immunogen," leveraging auxin-signaling pathways to alter tuber physiology and suberization, thereby blocking the pathogenicity of the S. scabies toxin, Thaxtomin A .

The "3,5-D" Advantage

While the structural analog 2,4-D (2,4-Dichlorophenoxyacetic acid) reduces scab, it is a potent herbicide that frequently causes yield drag and tuber malformation. 3,5-D retains the disease-suppressive capability of the phenoxy-auxin class but exhibits significantly reduced herbicidal activity, offering a safer therapeutic window for crop protection.

Part 2: Mechanism of Action (MOA)

The efficacy of 3,5-D is not bactericidal. In vitro assays confirm that S. scabies grows normally in the presence of 3,5-D. The mechanism is Host-Centric :

-

Auxin Signaling Modulation: 3,5-D mimics auxin (Indole-3-acetic acid) but resists rapid degradation. It alters the hormonal balance at the stolon tip during tuber initiation.

-

Suberin Biosynthesis: The compound accelerates the deposition of suberin (a waxy polyester) in the periderm. A thicker, rapidly formed suberin layer acts as a physical barrier against S. scabies penetration.

-

Lenticel Morphology: 3,5-D treatment promotes the closure of lenticels (breathing pores), the primary entry point for the pathogen.

-

Thaxtomin A Tolerance: Transcriptomic profiling suggests 3,5-D downregulates pathogen-responsive cell death pathways, neutralizing the necrotrophic strategy of Thaxtomin A.

Pathway Visualization

The following diagram illustrates the differential signaling of 3,5-D compared to the pathogen's toxin.

Caption: 3,5-D modulates auxin signaling to enhance suberization and inhibit toxin-induced cell death.

Part 3: Chemical Profile & Preparation

Target Compounds

-

Primary Agent: 3,5-Dichlorophenoxyacetic acid (3,5-D).[2][3]

-

High-Potency Derivative: 2,3,4,5-Tetrachlorophenoxyacetic acid (shows higher efficacy in some cultivars but requires stricter dosage control).

Formulation Protocol

Stock Solution (100 mM)

-

Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (95%). Note: 3,5-D is poorly soluble in water.

-

Preparation: Dissolve 2.21 g of 3,5-D (MW: 221.04 g/mol ) in 100 mL of solvent.

-

Storage: -20°C, light-protected. Stable for 6 months.

Working Solution (0.9 mM)

-

Dilution: Dilute Stock 1:110 into water containing a surfactant.

-

Surfactant: Add Tween-20 or Sylgard 309 at 0.05% v/v to ensure leaf adhesion.

-

Final pH: Adjust to 6.0–6.5 using KOH if necessary to prevent precipitation.

Part 4: Experimental Application Protocol

Critical Success Factor: Timing. Application must coincide with Tuber Initiation (Hook Stage) . Late application (after lesions form) is ineffective.

Workflow: Greenhouse/Field Trial

| Step | Phase | Action | Technical Note |

| 1 | Planting | Plant seed tubers in S. scabies infested soil (pathogen load >10^4 CFU/g soil). | Use a susceptible cultivar (e.g., Russet Burbank, Maris Piper). |

| 2 | Monitoring | Monitor stolon development starting 3 weeks post-emergence. | Destructive sampling of sentinel plants is required to identify the "Hook Stage" (swelling of stolon tips). |

| 3 | Treatment 1 | Apply 3,5-D (0.9 mM) as a foliar spray to run-off. | Timing: 5–7 days after plant emergence (approx. tuber initiation). |

| 4 | Treatment 2 | Repeat application (optional but recommended for high disease pressure). | Timing: 10–14 days after Treatment 1. |

| 5 | Maintenance | Maintain soil moisture at field capacity. | Drought stress exacerbates scab; 3,5-D efficacy drops in dry soils. |

| 6 | Harvest | Harvest at full maturity (senescence). | Assess tubers for Scab Index and deformities. |

Application Diagram

Caption: Critical timing workflow for 3,5-D foliar application targeting tuber initiation.

Part 5: Data Analysis & Expected Results

Scoring Metrics

Evaluate tubers using a dual-metric system:

-

Disease Severity (DS): % Surface area covered by lesions.[4]

-

Lesion Type: 0 (No scab) to 4 (Deep pitted scab).

Comparative Efficacy Table (Synthesized from McIntosh et al. & Tegg et al.)

| Treatment | Conc. (mM) | Scab Reduction (%) | Yield Impact | Tuber Deformity Risk |

| Control (Water) | - | 0% (Baseline) | Baseline | Low |

| 2,4-D | 0.1 | 40–60% | -15% to -25% | High |

| 3,5-D | 0.9 | 85–92% | -5% to -10% | Low/Moderate |

| 2,3,4,5-T derivative | 0.5 | 80–88% | -10% | Moderate |

| Benzoic Acid analogs | 1.0 | <10% (Ineffective) | Negligible | Low |

Interpretation:

-

3,5-D provides the optimal balance between disease control (>85%) and yield safety.

-

2,4-D is too phytotoxic for commercial scab control despite its efficacy.

-

Structure-Activity Relationship: The 3,5-substitution pattern on the phenoxy ring is critical. Moving chlorines to 2,4 positions increases herbicidal activity (toxicity); removing the phenoxy tail (using benzoic acids) eliminates efficacy.

Part 6: Safety & Regulatory Note

-

Phytotoxicity: While safer than 2,4-D, 3,5-D can cause "elephant hide" (thickened skin) or slight knobbiness if applied too late or at concentrations >2 mM.

-

Regulatory Status: 3,5-D is currently a research compound in most jurisdictions and is not registered for commercial food production. All applications must be conducted under experimental use permits.

-

Handling: 3,5-D is an irritant.[3] Wear PPE (gloves, goggles) during stock preparation.

References

-

McIntosh, A. H., Burrell, M. M., & Bateman, G. L. (1981). The effects of foliar sprays of 3,5-dichlorophenoxyacetic acid on the incidence of potato common scab. Annals of Applied Biology, 99(3), 275–281. Link

-

McIntosh, A. H., et al. (1985). Foliar sprays against potato common scab: compounds related to 3,5-dichlorophenoxyacetic acid.[2][5] Crop Protection, 4(4), 473-480.[5] Link

-

Tegg, R. S., et al. (2008). A metabolic and proteomic analysis of the effect of the synthetic auxin 2,4-D on potato tuber physiology and susceptibility to common scab. Proteomics, 8(16). Link

-

Clarke, C. R., et al. (2020). Multifactor transcriptional profiling of potato during 2,4-D-induced resistance to common scab disease. Frontiers in Plant Science, 11. Link

-

Burrell, M. M. (1984). The effect of 3,5-D on the uptake of Thaxtomin A. Physiological Plant Pathology, 24, 145-155. Link

Sources

- 1. Identification of Novel Rotihibin Analogues in Streptomyces scabies, Including Discovery of Its Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potato Diseases: Common Scab of Potato - MSU Extension [canr.msu.edu]

- 4. agsci.oregonstate.edu [agsci.oregonstate.edu]

- 5. Frontiers | Multifactor transcriptional profiling of potato during 2,4-D-induced resistance to common scab disease [frontiersin.org]

Troubleshooting & Optimization

Optimizing yield of Ethyl 2-(3,5-dichlorophenoxy)acetate via Fischer esterification

Topic: Optimization of Fischer Esterification for Chlorinated Phenoxyacetates Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Scope

You have reached the technical support hub for the synthesis of Ethyl 2-(3,5-dichlorophenoxy)acetate . This guide addresses the specific challenges of driving the equilibrium of Fischer esterification with ethanol, managing the solubility of chlorinated aromatic acids, and maximizing isolated yield.

The Challenge: Fischer esterification is an equilibrium-limited process (

The Protocol: Optimized Synthesis Workflow

This protocol is designed for high-conversion synthesis (Target: >95% conversion).

Reagents & Setup

-

Substrate: (3,5-Dichlorophenoxy)acetic acid (1.0 equiv)

-

Solvent/Reagent: Absolute Ethanol (20–30 equiv) — Acts as both reactant and solvent.

-

Catalyst: Concentrated

(0.1–0.2 equiv) or -

Drying Agent: Activated 3Å Molecular Sieves (Optional but recommended for high yield).

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (3,5-dichlorophenoxy)acetic acid in absolute ethanol.

-

Note: The 3,5-dichloro substitution decreases water solubility but maintains good ethanol solubility.

-

-

Catalyst Addition: Add concentrated

dropwise.-

Critical: If using molecular sieves to capture water, add them now (contained in a Soxhlet thimble or suspended in a mesh bag to prevent attrition).

-

-

Reflux: Attach a reflux condenser (with drying tube/nitrogen balloon) and heat to varying reflux (

78 °C) for 4–8 hours.-

Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The ester will move significantly higher (

) than the acid (

-

-

Concentration: Cool the mixture. Remove excess ethanol via rotary evaporation until the volume is reduced by 80%.

-

Why? Pouring a large volume of ethanol into the aqueous workup will solubilize your product in the water layer, leading to massive yield loss.

-

-

Workup (The Yield Maker):

-

Dissolve the residue in Ethyl Acetate (EtOAc) or Diethyl Ether.

-

Wash 1: Water (removes bulk acid catalyst).

-

Wash 2: Saturated

(2x). Crucial Step. This converts unreacted starting material into its water-soluble sodium salt. -

Wash 3: Brine (saturated NaCl) to dry the organic layer.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo.

Visualization: Reaction & Workup Logic

Figure 1: Process flow diagram illustrating the critical path from reagents to isolated ester, highlighting the separation of unreacted starting material.

Troubleshooting Guide

Diagnostic Flowchart

Figure 2: Decision tree for diagnosing common failure modes in Fischer esterification.

Detailed Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (Starting material remains after 8h) | Water Accumulation: The reaction has reached equilibrium. | Add Molecular Sieves (3Å): Add activated sieves directly to the flask or use a Soxhlet extractor with sieves to continuously dry the refluxing ethanol. |

| Low Isolated Yield (Conversion was high, but mass is low) | Phase Partition Failure: Excess ethanol acted as a co-solvent, dragging the ester into the aqueous layer. | Rotovap First: You must remove the bulk of the ethanol before adding water/EtOAc. If you skipped this, back-extract the aqueous layer with DCM or EtOAc 3x. |

| Emulsion Formation | Surfactant Behavior: Phenoxyacetates can act like surfactants at neutral pH. | Add Brine: Saturate the aqueous phase with NaCl to increase ionic strength and force phase separation. |

| Acidic Impurity (Product smells acrid or has low mp) | Incomplete Neutralization: Unreacted starting acid co-eluted. | The "Basic" Fix: Dissolve crude product in ether and wash vigorously with 1M |

Frequently Asked Questions (FAQs)

Q1: Can I use a Dean-Stark trap to remove water with Ethanol?

-

Technical Answer: No. Standard Dean-Stark traps rely on the solvent and water being immiscible (like Toluene/Water). Ethanol and water are miscible. Furthermore, the Ethanol/Water azeotrope is 95.6% Ethanol and only 4.4% water. You would boil off your solvent before removing significant water.

-

Expert Alternative: If you must use a trap, use a Ternary Azeotrope . Add Benzene or Toluene to the Ethanol. The Benzene/Ethanol/Water ternary azeotrope boils at 64.9°C and separates into layers, allowing water removal. However, for most lab scales, Molecular Sieves are cleaner and safer.

Q2: How does the 3,5-dichloro substitution affect the reaction time?

-

Insight: The chlorines are electron-withdrawing (Inductive effect

). This pulls electron density away from the aromatic ring and, by extension, the carboxyl group. -

Impact: This makes the carboxylic acid more acidic (lower pKa) than unsubstituted phenoxyacetic acid. While this makes the carbonyl carbon slightly more electrophilic (good for attack), it also stabilizes the carboxylate anion if the conditions aren't acidic enough. Generally, the reaction rate is comparable to standard acids, but ensure your catalyst concentration is sufficient to keep the carbonyl protonated.

Q3: Is Thionyl Chloride (

-

Comparison: Converting the acid to an Acid Chloride first (using

) and then reacting with Ethanol is irreversible and usually gives higher yields (95%+). -

Recommendation: If Fischer esterification fails to pass 70% yield despite drying efforts, switch to the Acid Chloride method:

-

Reflux Acid +

(1.5 eq) -

Evaporate excess

. -

Add Ethanol

Ester +

-

References

-

Fischer Esterification Mechanism & Kinetics

-

Water Removal Strategies

-

Properties of Phenoxyacetic Acids

-

National Center for Biotechnology Information. "2,4-Dichlorophenoxyacetic acid (PubChem Compound Summary)." (Analogous chemistry). Available at: [Link]

-

- Azeotropic Data

Sources

Technical Support Center: Isomer Purification of 3,5-Dichlorophenoxyacetate

Welcome to the Technical Support Center for the purification of 3,5-dichlorophenoxyacetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with 2,4-dichloro isomeric impurities in their samples. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development processes.

I. Frequently Asked Questions (FAQs)

Q1: Why is the 2,4-dichloro isomer a common impurity in 3,5-dichlorophenoxyacetate synthesis?

A1: The presence of the 2,4-dichloro isomer as an impurity in 3,5-dichlorophenoxyacetate often stems from the starting materials and reaction kinetics of the synthesis process. The synthesis of dichlorophenoxyacetic acids can involve the chlorination of phenoxyacetic acid. During this electrophilic substitution reaction, the directing effects of the phenoxyacetic acid group can lead to the formation of multiple isomers, with the 2,4- and 2,6- isomers being common byproducts.[1] The separation of these isomers can be challenging due to their similar chemical and physical properties.

Q2: What are the potential impacts of 2,4-dichloro isomer contamination in my experiments?

A2: The 2,4-dichloro isomer, commonly known as 2,4-D, is a potent herbicide and a synthetic auxin, a class of plant growth regulators.[2][3][4] Its presence as a contaminant can have significant, unintended biological effects in your experiments, especially in cellular and developmental biology studies. This can lead to confounding results, misinterpretation of data, and compromised validity of your research. For instance, if you are studying the specific biological activity of the 3,5-dichloro isomer, the presence of the highly active 2,4-D isomer could mask or alter the true results.

Q3: What is the first step I should take to address potential isomer contamination?

A3: The first and most critical step is to accurately quantify the level of the 2,4-dichloro isomer impurity in your 3,5-dichlorophenoxyacetate sample. High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique for this purpose.[5][6] Developing a robust HPLC method will allow you to determine the purity of your sample and guide your purification strategy.

II. Troubleshooting Guide: Purification Strategies

This section provides detailed troubleshooting for common issues encountered during the purification of 3,5-dichlorophenoxyacetate.

Issue 1: My 3,5-dichlorophenoxyacetate sample shows a significant peak corresponding to the 2,4-dichloro isomer in the HPLC analysis.

Solution: Several purification techniques can be employed to remove the unwanted 2,4-dichloro isomer. The choice of method will depend on the scale of your purification, the required purity level, and the available equipment.

Method 1: Fractional Crystallization

Principle: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a specific temperature. Isomers often have slightly different solubilities, which can be exploited for separation.

Troubleshooting Protocol:

-

Solvent Selection: The key to successful fractional crystallization is choosing an appropriate solvent. You are looking for a solvent in which the 3,5-dichloro isomer and the 2,4-dichloro isomer have different solubilities.

-

Initial Screening: Test the solubility of your impure sample in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) at room temperature and at an elevated temperature (e.g., boiling point of the solvent).

-

Ideal Solvent Characteristics: An ideal solvent will dissolve the impure mixture completely at an elevated temperature and, upon cooling, will preferentially crystallize the desired 3,5-dichloro isomer, leaving the 2,4-dichloro isomer in the mother liquor.

-

-

Crystallization Process:

-

Dissolve the impure 3,5-dichlorophenoxyacetate in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the co-precipitation of impurities.

-

If no crystals form, try adding a seed crystal of pure 3,5-dichlorophenoxyacetate or gently scratching the inside of the flask with a glass rod to induce crystallization.

-

Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the impurity.

-

Dry the crystals and analyze their purity using your established HPLC method. Repeat the process if necessary to achieve the desired purity.

-

Physicochemical Data for Isomer Separation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | 221.04 | 136-141[7][8] | Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/ml).[2] Sparingly soluble in aqueous buffers.[2] Water solubility: 900 mg/L.[3] |

| 3,5-Dichlorophenoxyacetic acid | C8H6Cl2O3 | 221.04 | 158-161 | Data not readily available in searches, but differences in polarity suggest differential solubility compared to the 2,4-isomer. |

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a powerful technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is a scaled-up version of analytical HPLC and is highly effective for separating isomers.

Troubleshooting Protocol:

-

Method Development:

-

Start by optimizing the separation on an analytical HPLC system. The goal is to achieve baseline separation between the 3,5-dichloro and 2,4-dichloro isomer peaks.

-

Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with or without acid modifiers like formic acid or acetic acid).[9][10]

-

-

Scaling Up to Preparative Scale:

-

Once a good analytical separation is achieved, the method can be scaled up to a preparative HPLC system with a larger column.

-

The flow rate and injection volume will need to be adjusted for the larger column dimensions.

-

Collect the fractions corresponding to the 3,5-dichlorophenoxyacetate peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Confirm the purity of the final product using analytical HPLC.

-

Issue 2: I am unable to achieve baseline separation of the isomers using standard reversed-phase HPLC columns.

Solution: If standard C18 or C8 columns are not providing adequate separation, consider using a column with a different selectivity.

-

Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can often improve the separation of aromatic isomers.

-

Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds and positional isomers.[9]

Workflow for Isomer Purification and Analysis

Caption: Workflow for the purification and analysis of 3,5-dichlorophenoxyacetate.

III. Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Purity Assessment

This protocol provides a starting point for developing an HPLC method to separate 2,4- and 3,5-dichlorophenoxyacetic acid.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

-

Sample of impure 3,5-dichlorophenoxyacetate

-

Reference standards for 2,4-dichlorophenoxyacetic acid and 3,5-dichlorophenoxyacetic acid

Procedure:

-

Standard Preparation: Prepare individual stock solutions of 2,4-dichlorophenoxyacetic acid and 3,5-dichlorophenoxyacetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both isomers.

-

Sample Preparation: Dissolve a known amount of the impure 3,5-dichlorophenoxyacetate sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 50-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm and 280 nm[6]

-

Injection Volume: 10 µL

-

-

Analysis: Inject the mixed standard to determine the retention times of the 2,4- and 3,5-dichloro isomers. Then, inject the prepared sample to quantify the percentage of each isomer present.

Protocol 2: Selective Adsorption for Impurity Removal

Principle: Adsorption techniques utilize materials with a high surface area to selectively bind and remove impurities from a solution. Activated carbon and other sorbents can be effective in removing organic impurities like the 2,4-dichloro isomer.[11][12]

Procedure:

-

Adsorbent Selection: Granular activated carbon is a good starting point.[11]

-

pH Adjustment: The pH of the solution can significantly impact the adsorption efficiency. For 2,4-D, an acidic pH (around 3) has been shown to be optimal for adsorption onto activated carbon.[11][12]

-

Adsorption Process:

-

Dissolve the impure 3,5-dichlorophenoxyacetate in a suitable solvent (e.g., water, if solubility allows, or an organic solvent).

-

Adjust the pH of the solution to the optimal range for adsorption.

-

Add the adsorbent (e.g., granular activated carbon) to the solution. The amount of adsorbent will need to be optimized based on the level of impurity.

-

Stir the mixture for a sufficient contact time (e.g., 60 minutes) to allow for equilibrium to be reached.[11]

-

Remove the adsorbent by filtration.

-

Analyze the purity of the filtrate using your established HPLC method.

-

IV. References

-

Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. (n.d.). Retrieved from [Link]

-

Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (1989). INCHEM. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic Acid. (2015). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2012). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Removal of 2,4-Dichlorophenolyxacetic acid (2,4-D) herbicide in the aqueous phase using modified granular activated carbon. (2014, January 10). BMC. Retrieved from [Link]

-

Efficient removal of herbicide 2,4-dichlorophenoxyacetic acid from water using Ag/reduced graphene oxide co-decorated TiO2 nanotube arrays. (2012, November 30). PubMed. Retrieved from [Link]

-

2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. (2016, May 26). Loba Chemie. Retrieved from [Link]

-

KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHE- NOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. (n.d.). Retrieved from [Link]

-

Process of preparing 2, 4-dichlorophenoxyacetic acid. (1949, May 24). Google Patents. Retrieved from

-

Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. (n.d.). Retrieved from [Link]

-

Separation and Detection of Some Phenoxyacid Herbicides and Plant Growth Regulators by Ion-Pair Reversed-Phase Thin-Layer Chromatography. (1988, March 20). Semantic Scholar. Retrieved from [Link]

-

Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. (2024, March 11). MDPI. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2022, December 14). Retrieved from [Link]

-

The six dichlorophenol isomer structures. (n.d.). ResearchGate. Retrieved from [Link]

-

Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (2016, May 5). Journal of Regulatory Science. Retrieved from [Link]

-

Separation of dichlorophenol isomers by gas-liquid chromatography. (1983). RSC Publishing. Retrieved from [Link]

-

(2,4-Dichlorophenoxy)Acetic Acid. (n.d.). PubChem. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]

-

[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]

-

Process for the separation of isomeric chlorobenzoic acids. (1951, March 27). Google Patents. Retrieved from

-

Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Separation of dichlorobenzene isomers. (n.d.). Google Patents. Retrieved from

-

evaluation of chlorobenzenes. (n.d.). Retrieved from [Link]

-

A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones. (1968, July 3). Google Patents. Retrieved from

Sources

- 1. US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. deq.mt.gov [deq.mt.gov]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. ajol.info [ajol.info]

- 7. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 8. lobachemie.com [lobachemie.com]

- 9. welch-us.com [welch-us.com]

- 10. rsc.org [rsc.org]

- 11. Removal of 2,4-Dichlorophenolyxacetic acid (2,4-D) herbicide in the aqueous phase using modified granular activated carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preventing hydrolysis of phenoxyacetate esters during long-term storage

Executive Summary

Phenoxyacetate esters (e.g., 2,4-D esters, MCPA esters, and pharmaceutical intermediates) present a specific storage challenge. While the ester linkage provides lipophilicity essential for membrane permeability, it is chemically labile.

The Core Issue: The phenoxy group (

This guide provides the definitive protocol for arresting this degradation pathway.

The Mechanism of Failure

To prevent degradation, you must understand the molecular enemy. Hydrolysis is not random; it is a specific attack sequence.

The Electronic Vulnerability

In a standard acetate (

-

Consequence: The activation energy for nucleophilic attack by water is lowered.

-

Catalysts: Trace acids (from glass surfaces) or bases (impurities) accelerate this exponentially.

Visualization: The Hydrolysis Cascade

The following diagram illustrates the

Figure 1: The hydrolysis pathway.[1][2] Note that the "Phenoxyacetic Acid" product often precipitates in organic solvents, driving the equilibrium forward (Le Chatelier's principle).

Storage Protocol (The "Zero-Hydrolysis" Standard)

Do not rely on manufacturer packaging for long-term storage (>3 months). Follow this SOP (Standard Operating Procedure) for critical standards.

A. Solid State Storage

Hydrolysis requires molecular mobility. In the solid state, degradation is negligible unless the powder is hygroscopic.

-

Container: Amber glass vial with a Teflon (PTFE) lined cap. Never use parafilm alone; it is permeable to water vapor over time.

-

Temperature: -20°C is standard.

-

Desiccant: Store the vial inside a secondary jar containing typically indicating silica gel or anhydrous

(Drierite).

B. Solution Storage (Critical)

This is where 90% of failures occur. Researchers often store stocks in methanol or non-dried DMSO.

The Golden Rules of Solvent Choice:

| Solvent | Suitability | Risk Factor | Mitigation |

|---|---|---|---|

| Methanol / Ethanol | HIGH RISK | Transesterification. The alcohol solvent attacks the ester, swapping the R-group. | DO NOT USE for long-term storage. |

| DMSO (Wet) | HIGH RISK | DMSO is hygroscopic. Wet DMSO hydrolyzes esters rapidly at RT. | Use only Anhydrous DMSO (see below). |

| Acetonitrile (ACN) | EXCELLENT | Aprotic, non-nucleophilic. | Store over 3A Molecular Sieves. |

| Ethyl Acetate | GOOD | Stable, but volatile. | Ensure cap seal is perfect to prevent concentration drift. |

Protocol: Preparing the "Forever Stock"

-

Pre-treat Solvent: Add activated 3A Molecular Sieves (20% w/v) to your solvent (ACN or DMSO) 24 hours before use.

-

Why 3A? Pore size is 3 Ångstroms.[3] It traps water (

) but excludes the solvent and the ester, preventing adsorption loss.

-

-

Dissolution: Dissolve the phenoxyacetate ester in the pre-dried solvent.

-

Inert Gas Overlay: Gently stream Argon or Nitrogen over the headspace for 10 seconds before capping.

-

Why? Displaces humid air. Argon is heavier than air and sits better on the liquid surface.

-

-

Seal: Cap tightly. Wrap the junction of the cap and vial with Parafilm or electrical tape to prevent vibratory loosening.

Troubleshooting & FAQs

Q1: My sample smells like vinegar. Is it ruined?

Diagnosis: Likely yes.

Mechanism: Hydrolysis releases the alcohol and the free acid.[4] If the ester was a simple acetate, you smell acetic acid (vinegar). If it is a phenoxyacetate, you might smell a sharp, acrid phenolic odor or the specific alcohol released (e.g., butanol smells like rancid butter).

Action: Run a TLC (Thin Layer Chromatography). The free acid will be much more polar (lower

Q2: I see a white precipitate in my DMSO stock.

Diagnosis: Formation of Phenoxyacetic Acid. Reasoning: While esters are soluble in organics, the carboxylic acid product often has lower solubility in specific organic solvents or forms dimers that precipitate. Action: Do not heat to redissolve. Filter the supernatant if you need to salvage the remaining ester for qualitative ID, but the concentration is now unknown.

Q3: Can I use 4A molecular sieves instead of 3A?

Diagnosis: Risky. Reasoning: 4A sieves have a 4 Å pore size. While they trap water, they can also trap small alcohols (methanol/ethanol) or potentially interact with smaller ester side chains. Recommendation: Stick to 3A (Potassium aluminosilicate) for strict dehydration of organic solvents containing small organic molecules.

Q4: Why did my LC-MS show a mass shift of -14 or +14 Da?

Diagnosis: Transesterification.[5][6][7]

Scenario: You stored a methyl ester in ethanol (or vice versa).

Mechanism:

Decision Tree: Storage Workflow

Use this logic flow to determine the correct storage method for your specific situation.

Figure 2: Decision matrix for optimal storage conditions.

References

-

Kirby, A. J. (1972). Hydrolysis and Exchange of Esters and Lactones. Comprehensive Chemical Kinetics. Elsevier.

-

U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D. (Details stability of phenoxy esters in environment and storage).

-

Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. (Validates 3A sieves for DMSO/ACN drying).

-

World Health Organization (WHO) & FAO. (2018). Specifications and Evaluations for Agricultural Pesticides: 2,4-D Ethyl Hexyl Ester. (Provides industrial stability standards).

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Ester synthesis by transesterification [organic-chemistry.org]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

Purification methods for 3,5-dichlorophenoxy intermediates (HPLC vs recrystallization)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 3,5-dichlorophenoxy intermediates. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for the two most common purification techniques: High-Performance Liquid Chromatography (HPLC) and recrystallization. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute these methods but to understand the underlying principles that govern their success, enabling you to overcome challenges and achieve the highest purity for your compounds.

Choosing Your Purification Path: HPLC vs. Recrystallization

The initial choice between HPLC and recrystallization is a critical decision point in your workflow. This is not a matter of one method being universally superior; rather, the optimal choice depends on the specific requirements of your experiment, including the scale of purification, the nature of the impurities, and the desired final purity.

Caption: Decision tree for selecting between HPLC and recrystallization.

Section 1: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for achieving high-purity separation of 3,5-dichlorophenoxy intermediates, especially when dealing with complex mixtures or when analytical-grade purity is required. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Frequently Asked Questions (FAQs) - HPLC

Q1: My peak for the 3,5-dichlorophenoxy intermediate is tailing. What are the likely causes and solutions?

A1: Peak tailing for acidic compounds like many 3,5-dichlorophenoxy intermediates is a common issue in reversed-phase HPLC.[1] The primary culprits are secondary interactions between your analyte and the stationary phase. Here’s a breakdown of the causes and how to troubleshoot them:

-

Inappropriate Mobile Phase pH: If the pH of your mobile phase is near or above the pKa of your compound, it will exist in its ionized (anionic) form. This can lead to strong interactions with residual, positively charged sites on the silica-based stationary phase, causing tailing.[1]

-

Solution: Lower the pH of the mobile phase to at least 1.5 to 2 pH units below the analyte's pKa. A pH of around 2.5 to 3.0 is often a good starting point to ensure the compound is in its neutral, un-ionized form, leading to a more symmetrical peak.[1]

-

-

Secondary Silanol Interactions: Residual silanol groups on the surface of the silica stationary phase can interact with your analyte, also causing tailing.[1]

-

Solution: In addition to lowering the pH, which protonates the silanol groups, consider using an end-capped column or adding a competitive base to the mobile phase in small concentrations (e.g., triethylamine).

-

Q2: I'm not getting good retention of my polar 3,5-dichlorophenoxy intermediate on a C18 column. What can I do?

A2: Poor retention of polar compounds on non-polar stationary phases like C18 is a frequent challenge.[2][3] Here are several strategies to improve retention:

-

Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases.

-

Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3]

-

Optimize the Mobile Phase: For reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention of polar compounds. However, be cautious of phase collapse (dewetting) if you go to 100% aqueous conditions with a standard C18 column.

Troubleshooting Guide - HPLC

This guide addresses common problems encountered during the HPLC purification of 3,5-dichlorophenoxy intermediates.

Caption: Troubleshooting workflow for common HPLC issues.

| Problem | Potential Cause | Recommended Solution |

| No Peaks or Very Small Peaks | Incorrect detector wavelength. | Determine the UV max of your compound and set the detector accordingly. For 3,5-dichlorophenoxyacetic acid, UV maxima are around 205, 229, and 285 nm. |

| Sample not injected. | Check the autosampler for errors. Manually inject a standard to confirm system operation. | |

| Leak in the system. | Inspect all fittings for signs of leakage. A small leak can lead to significant signal loss.[4] | |

| Peak Tailing | Secondary interactions with the stationary phase. | Lower the mobile phase pH to suppress ionization of the analyte and silanol groups.[1][5] |

| Column overload. | Reduce the injection volume or the concentration of the sample. | |

| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |

| Column overload. | Decrease the amount of sample injected onto the column.[5] | |

| Drifting Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.[6] |

| Change in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient.[6] | |

| Fluctuating column temperature. | Use a column oven to maintain a stable temperature.[6] | |

| High System Backpressure | Blockage in the system. | Systematically check for blockages, starting from the detector and moving backward. Check the in-line filter and guard column first.[4] |

| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. | |

| Contaminated column. | Flush the column with a strong solvent. If the pressure remains high, the column may need to be replaced.[6] |

Experimental Protocol: HPLC Purification of a 3,5-Dichlorophenoxy Intermediate

This protocol provides a starting point for the purification of a generic 3,5-dichlorophenoxy intermediate. Optimization will be necessary based on the specific properties of your compound.

-

Sample Preparation: Dissolve the crude intermediate in a suitable solvent, ideally the mobile phase, at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System and Column:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

Start with a mobile phase composition that provides good retention of your compound (e.g., 70% A, 30% B).

-

Run a linear gradient to a higher concentration of the organic solvent (e.g., 20% A, 80% B) over 15-20 minutes.

-

Hold at the high organic concentration for a few minutes to elute any strongly retained impurities.

-

Return to the initial conditions and allow the column to re-equilibrate.

-

-

Detection: Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 285 nm).

-

Fraction Collection: Collect fractions corresponding to the peak of interest.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Section 2: Recrystallization Purification

Recrystallization is a classic and highly effective technique for purifying solid organic compounds, including many 3,5-dichlorophenoxy intermediates.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[7]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal recrystallization solvent should:

-

Dissolve the compound well at high temperatures but poorly at low temperatures.

-

Not react with the compound.

-

Dissolve impurities well at all temperatures or not at all.

-

Be volatile enough to be easily removed from the purified crystals.

-

Be non-toxic, inexpensive, and non-flammable.

A good rule of thumb is "like dissolves like."[7] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7] A useful starting point is to test the solubility of your compound in a range of common solvents.[8][9]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[10][11][12] This often happens with low-melting point compounds or when the solution is too concentrated.[10][11] To remedy this:

-

Add more solvent: This will lower the saturation point and may allow crystallization to occur at a lower temperature.[10]

-

Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[12]

-

Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the liquid level. The small scratches provide nucleation sites for crystal growth.[7][10]

-

Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal can induce crystallization.[7]

Troubleshooting Guide - Recrystallization

| Problem | Potential Cause | Recommended Solution |

| No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7][10][12] |

| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask or adding a seed crystal.[7][10] | |

| Low Recovery of Crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound.[7] |

| The crystals were washed with a solvent that was not cold. | Always use ice-cold solvent to wash the crystals to minimize redissolving the product.[7] | |

| Premature crystallization during hot filtration. | Use a heated funnel or add a small amount of extra hot solvent before filtering.[11] | |

| Colored Impurities in Crystals | The impurities were not removed before crystallization. | If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. |

| Oiling Out | The compound's melting point is below the boiling point of the solvent. | Use a lower-boiling solvent or a solvent mixture.[12] |

| The solution is too concentrated or cooled too quickly. | Add more solvent and allow the solution to cool more slowly.[10][12] |

Experimental Protocol: Recrystallization of a 3,5-Dichlorophenoxy Intermediate

This protocol outlines the general steps for recrystallizing a solid 3,5-dichlorophenoxy intermediate.

-

Solvent Selection: Based on solubility tests, choose an appropriate solvent or solvent pair.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[13]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[11]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

-